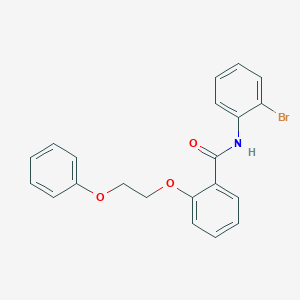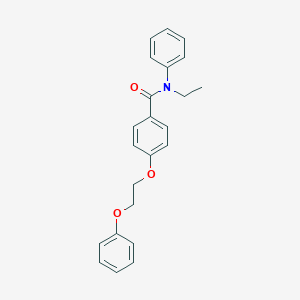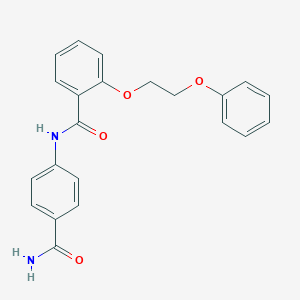![molecular formula C21H22N4O4S3 B495819 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B495819.png)
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a butoxy substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the sulfamoyl and phenyl groups. The final steps involve the attachment of the butoxy group and the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfamoyl group to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N- [ (4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but lacks the butoxy group.
3-(3-methylbutoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Similar structure with a different alkoxy substituent.
Uniqueness
The presence of the butoxy group in 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C21H22N4O4S3 |
|---|---|
Molecular Weight |
490.6g/mol |
IUPAC Name |
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H22N4O4S3/c1-2-3-12-29-17-6-4-5-15(14-17)19(26)24-20(30)23-16-7-9-18(10-8-16)32(27,28)25-21-22-11-13-31-21/h4-11,13-14H,2-3,12H2,1H3,(H,22,25)(H2,23,24,26,30) |
InChI Key |
CQZGOOOQXQDCPP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-chlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495737.png)
![4-Methyl-1-[3-(2-phenoxyethoxy)benzoyl]piperidine](/img/structure/B495739.png)
![2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B495740.png)
![N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide](/img/structure/B495741.png)
![2-(2-chlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495743.png)
![2-(4-methylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495745.png)

![4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B495748.png)

![1-[4-(2-Phenoxyethoxy)benzoyl]pyrrolidine](/img/structure/B495753.png)
![1-[4-(2-Phenoxyethoxy)benzoyl]indoline](/img/structure/B495754.png)

![N-[3-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B495757.png)
![2-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495758.png)
